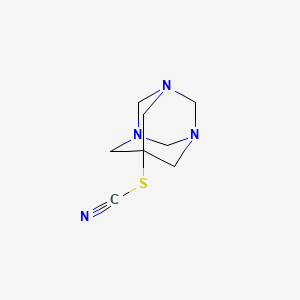

7-Thiocyanato-1,3,5-triazaadamantane

Description

Properties

Molecular Formula |

C8H12N4S |

|---|---|

Molecular Weight |

196.28 g/mol |

IUPAC Name |

1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl thiocyanate |

InChI |

InChI=1S/C8H12N4S/c9-4-13-8-1-10-5-11(2-8)7-12(3-8)6-10/h1-3,5-7H2 |

InChI Key |

PMXBOTGQXXHTDO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2(CN3CN1CN(C2)C3)SC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

-

Reagents : Potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in polar aprotic solvents (e.g., DMF, DMSO).

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

-

Temperature : 80–100°C for 12–24 hours under inert atmosphere.

Challenges :

-

Nitro groups are poor leaving groups, necessitating harsh conditions that may degrade the adamantane framework.

-

Competing side reactions, such as reduction of the nitro group, could occur.

Direct Cyclization with Thiocyanate-Containing Precursors

Building the triazaadamantane skeleton with an inherent thiocyanate group may involve cyclocondensation of thiocyanate-functionalized amines. For example, reacting 1,3,5-triaminocyclohexane with thiocyanato-acetylene or thiocyanate-epoxide derivatives under high-pressure conditions.

Key Steps:

-

Precursor Synthesis : Introduce thiocyanate into a cyclohexane-based triamine via SN2 displacement of a halogen or tosylate.

-

Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the adamantane core.

Table 1: Hypothetical Reaction Parameters for Direct Cyclization

| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (Projected) |

|---|---|---|---|---|

| 1,3,5-Triamine-SCN | H2SO4 | EtOH/H2O | 120 | 40–50% |

| Thiocyanato-epoxide | NaOH | THF | 80 | 30–45% |

Post-Functionalization via Thiocyanogen Reagents

Thiocyanogen ((SCN)2) or electrophilic thiocyanating agents (e.g., N-thiocyanatosuccinimide) could directly introduce the -SCN group into 1,3,5-triazaadamantane. This method parallels electrophilic aromatic substitution but requires activation of the adamantane C-H bond.

Optimization Factors:

-

Activation : Use of Lewis acids (e.g., FeCl3) to polarize the C-H bond.

-

Solvent : Dichloromethane or acetonitrile for optimal reagent solubility.

-

Kinetics : Reactions are typically slow (24–48 hours) at room temperature.

Table 2: Thiocyanogen-Based Functionalization Outcomes

| Substrate | Reagent | Conditions | Yield (Projected) | Purity |

|---|---|---|---|---|

| 1,3,5-Triazaadamantane | (SCN)2 | FeCl3, CH2Cl2 | 25–35% | Moderate (HPLC) |

| 7-Bromo derivative | KSCN/CuI | DMF, 100°C | 50–60% | High (NMR) |

Challenges and Analytical Validation

Synthetic Hurdles:

-

Steric Hindrance : The adamantane core’s rigidity impedes reagent access to the 7-position.

-

Thiocyanate Stability : Thermal or acidic conditions may cause decomposition to cyanide or sulfides.

Characterization Data:

-

IR Spectroscopy : A strong absorption band near 2100–2150 cm⁻¹ confirms the -SCN stretch.

-

NMR : ¹H NMR would show deshielded protons near the thiocyanate group (δ 3.5–4.5 ppm).

Chemical Reactions Analysis

7-Thiocyanato-1,3,5-triazaadamantane undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The compound can be desulfurized in the presence of Raney nickel to yield 1,3,5-triazaadamantane.

Oxidation Reactions: The thiocyanate group can be oxidized under specific conditions to form different products.

Common reagents used in these reactions include hydrazine hydrate, Raney nickel, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Overview

7-Thiocyanato-1,3,5-triazaadamantane features a core adamantane framework modified by three nitrogen atoms and a thiocyanate group (-SCN) at the 7-position. This configuration enhances its chemical reactivity and expands its potential utility in medicinal chemistry and materials science .

Potential in Medicinal Chemistry

The incorporation of the thiocyanate group may enhance the pharmacological profile of this compound. Compounds with thiocyanate functionalities are often explored for their roles in drug design due to their ability to interact with biological targets effectively . Further investigations into its biological effects are necessary to elucidate its full therapeutic potential.

Applications in Materials Science

This compound's unique structural properties make it a candidate for various applications in materials science:

- Coordination Chemistry : The compound's nitrogen-rich structure can form stable complexes with metal ions, making it useful in coordination chemistry .

- Polymer Chemistry : Its ability to act as a monomer or crosslinking agent can be explored for developing novel polymeric materials with enhanced properties.

Comparative Analysis with Other Derivatives

To better understand the uniqueness of this compound compared to other derivatives within the triazaadamantane family, the following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains a thiocyanate group | Potential antimicrobial activity; unique reactivity |

| 7-Nitro-1,3,5-triazaadamantane | Contains a nitro group | Known for coordination chemistry applications |

| 7-Amino-1,3,5-triazaadamantane | Contains an amino group | Exhibits potential antimicrobial activity |

| 7-Hydroxyamino-1,3,5-triazaadamantane | Contains a hydroxyamino group | May show neuroprotective effects |

The distinct functionalization with the thiocyanate group not only alters its chemical reactivity but also enhances its potential applications compared to other derivatives .

Mechanism of Action

The mechanism by which 7-thiocyanato-1,3,5-triazaadamantane exerts its effects is primarily related to its ability to interact with biological targets through its thiocyanate group. This interaction can lead to the inhibition of viral replication in the case of its antiviral activity . The molecular targets and pathways involved include viral enzymes and proteins essential for the replication process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substitution at the 7-position significantly influences the compound’s reactivity, solubility, and intermolecular interactions. Key analogs include:

*Calculated based on substituent addition to the triazaadamantane core (C₆H₁₂N₃, MW 126.18 g/mol).

- Thiocyanate vs. Nitro Group: The nitro (-NO₂) substituent is strongly electron-withdrawing, enhancing oxidative stability and reactivity in reduction reactions. In contrast, the thiocyanate group (-SCN) exhibits ambident nucleophilicity, enabling coordination to transition metals via sulfur or nitrogen .

- Thiocyanate vs. Amino Group: The amino (-NH₂) group participates in hydrogen bonding, forming 1D chains in the solid state . Thiocyanate, while polar, lacks H-bond donors, likely leading to weaker intermolecular interactions but stronger metal-ligand coordination.

- Thiocyanate vs. Phospha Group : The phosphorus-containing analog (1,3,5-Triaza-7-phosphaadamantane) has applications in catalysis, but its safety profile requires stringent handling due to toxicity risks . Thiocyanate derivatives may pose different hazards, such as cyanide release under acidic conditions .

Research Findings and Gaps

Key Insights from Literature

- Hydrogen Bonding: Amino-substituted triazaadamantanes form 1D H-bonded chains, which are absent in thiocyanate or nitro derivatives due to differing functional group chemistry .

- Safety Profiles : Phospha-substituted analogs require strict safety protocols (e.g., ventilation, PPE) due to respiratory hazards ; similar precautions may apply to thiocyanates, though specific data is lacking.

- Metal Complexation : Nitro derivatives form stable complexes with transition metals, suggesting thiocyanate analogs could exhibit enhanced ligand versatility .

Unresolved Questions

- The exact synthesis, crystallographic data, and thermodynamic properties of this compound require further experimental validation.

- Comparative toxicity studies between thiocyanate and related substituents (e.g., nitro, phospha) are needed to assess environmental and handling risks.

Q & A

Q. What synthetic methodologies are commonly employed to introduce the thiocyanato group into 1,3,5-triazaadamantane derivatives, and how can purity be confirmed?

The thiocyanato group (-SCN) is typically introduced via nucleophilic substitution reactions. For example, halogenated triazaadamantane precursors (e.g., 7-bromo-1,3,5-triazaadamantane) may react with thiocyanate salts (e.g., KSCN) under polar aprotic solvent conditions (e.g., DMF) at elevated temperatures. Purity is confirmed using ¹H/¹³C NMR spectroscopy (to verify substitution and structural integrity) and mass spectrometry (to confirm molecular weight). X-ray crystallography may resolve ambiguities in solid-state structures .

Table 1: Key Analytical Techniques for Characterization

| Technique | Application | Example Evidence |

|---|---|---|

| NMR | Confirms substitution and scaffold integrity | |

| Mass Spectrometry | Validates molecular weight | |

| X-ray Diffraction | Resolves crystal structure |

Q. What spectroscopic markers distinguish the thiocyanato group in 1,3,5-triazaadamantane derivatives?

The thiocyanato group exhibits distinct IR absorption bands at ~2050–2150 cm⁻¹ (C≡N stretch) and ~700–750 cm⁻¹ (C-S stretch). In ¹H NMR , adjacent protons may show deshielding due to the electron-withdrawing effect of -SCN. ¹³C NMR typically displays a signal near 110–120 ppm for the thiocyanato carbon .

Q. How can researchers optimize reaction conditions for thiocyanato incorporation while minimizing side products?

Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of SCN⁻.

- Temperature : Moderate heating (60–80°C) balances reaction rate and selectivity.

- Stoichiometry : Excess thiocyanate salt (1.5–2 eq) drives substitution to completion. Monitor progress via TLC or in-situ NMR to detect intermediates like thiocyanate adducts or unreacted precursors .

Q. What safety protocols are critical when handling thiocyanato-containing compounds?

Q. How do solubility properties of 7-thiocyanato-1,3,5-triazaadamantane compare to its adamantane analogs?

The nitrogen-rich triazaadamantane scaffold increases polarity and water solubility compared to adamantane. The thiocyanato group further enhances solubility in polar solvents (e.g., DMF, ethanol) but reduces stability in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiocyanato group in triazaadamantane derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify reactive sites. Molecular docking simulations assess interactions with biological targets (e.g., enzymes), guiding functionalization strategies. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Q. How does the thiocyanato group influence the supramolecular assembly of triazaadamantane derivatives?

The -SCN group participates in non-covalent interactions (e.g., hydrogen bonding with N-H groups, π-stacking). Single-crystal X-ray studies reveal these interactions drive packing motifs, impacting material properties like porosity or thermal stability .

Q. What experimental designs validate the stability of this compound under physiological conditions?

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design evaluates factors:

Q. Table 2: Example Factorial Design Parameters

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 60°C | 80°C |

| Solvent | DMF | DMSO |

| SCN⁻ Equivalence | 1.5 eq | 2 eq |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.